1-Boc-4-bromo-3-cyanoacetylindole
Description
Properties
IUPAC Name |
tert-butyl 4-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-10(13(20)7-8-18)14-11(17)5-4-6-12(14)19/h4-6,9H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJGGAMMLKXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163676 | |
| Record name | 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171917-34-2 | |
| Record name | 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171917-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Boc 4 Bromo 3 Cyanoacetylindole and Precursors
Retrosynthetic Analysis of 1-Boc-4-bromo-3-cyanoacetylindole
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection of the cyanoacetyl group at the C3 position. This leads to two key synthons: a 1-Boc-4-bromoindole intermediate and a cyanoacetylating agent. This approach is advantageous as it allows for the separate, controlled synthesis of the functionalized indole (B1671886) core before the final acylation step.
The protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group is a critical strategic element. The Boc group serves to stabilize the indole ring and prevent unwanted side reactions during subsequent functionalization steps, particularly during metal-catalyzed cross-coupling reactions where an unprotected indole nitrogen can deactivate the catalyst.
Preparation Routes to Halogenated Indole Scaffolds
Regioselective Bromination of Indole Derivatives
Direct bromination of the indole ring can be challenging due to the high reactivity of the pyrrole (B145914) ring, often leading to a mixture of products. Electrophilic substitution on indole typically occurs most readily at the C3 position. rsc.org Therefore, to achieve bromination at the C4 position of the benzene (B151609) ring portion, strategic protection and the use of specific brominating agents are often necessary.
For instance, the introduction of electron-withdrawing groups at the N1 position can influence the regioselectivity of bromination. While direct bromination of simple indoles often yields 3-bromoindole, enzymatic bromination using vanadium bromoperoxidase has been shown to attack the C2-C3 double bond, leading to different products depending on the substitution pattern. escholarship.org For achieving C6-bromination of methyl indolyl-3-acetate, a strategy involving the introduction of electron-withdrawing substituents at both N1 and C8 has been successfully employed. nih.gov
Synthesis of 4-Bromoindole (B15604) Precursors
A common and effective method for the synthesis of 4-bromoindole is the Batcho-Leimgruber indole synthesis. acs.orgresearchgate.net This method provides a reliable route to various substituted indoles, including the 4-bromo derivative. acs.org Other reported methods for synthesizing 4-bromoindole include oxidative coupling reactions with ZrOCl2 and either H2O2 or HBr, or by reacting 4-bromoaniline (B143363) with CuSO4 and Mn(NO3)2. biosynth.com It can also be synthesized from indole using bromine or N-bromosuccinimide (NBS). ontosight.ai
The physical and chemical properties of 4-bromoindole are well-documented.
Table 1: Physical and Chemical Properties of 4-Bromoindole
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrN | ontosight.ai |
| Molecular Weight | 196.04 g/mol | biosynth.com |
| Appearance | White to off-white crystalline powder | ontosight.ai |
| Melting Point | 118-120 °C | ontosight.ai |
| CAS Number | 52488-36-5 | ontosight.ai |
Once 4-bromoindole is obtained, the nitrogen can be protected with a Boc group using di-tert-butyl dicarbonate (B1257347) to yield 1-Boc-4-bromoindole. This protected intermediate is then ready for the subsequent cyanoacetylation step.
Metal-Halogen Exchange Reactions in Indole Chemistry
Metal-halogen exchange reactions are a powerful tool for the functionalization of halogenated indoles. wikipedia.org This reaction allows for the conversion of a C-Br bond to a C-Li or C-Mg bond, creating a nucleophilic center that can react with various electrophiles. acs.orgwikipedia.org
For bromoindoles, a particularly effective method involves the initial deprotonation of the acidic indole NH with potassium hydride, followed by metal-halogen exchange using tert-butyllithium. acs.org This generates a regiochemically pure lithiated indole that can be used to introduce a wide range of substituents. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org More recent advancements have focused on developing faster and more efficient halogen-metal exchange reactions, including those using novel exchange reagents complexed with lithium alkoxide. nih.gov A combination of i-PrMgCl and n-BuLi has also been shown to be effective for selective bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons. nih.gov
Introduction of the Cyanoacetyl Moiety onto the Indole Ring System
The final key transformation is the introduction of the cyanoacetyl group at the C3 position of the 1-Boc-4-bromoindole intermediate.
Direct Cyanoacetylation Methods for Indoles
Several methods exist for the direct cyanoacetylation of indoles. A common approach involves the reaction of the indole with cyanoacetic acid. rsc.orgrsc.orgresearchgate.netnih.gov For instance, a facile method for the synthesis of 3-cyanoacetyl indole derivatives involves the reaction of indoles with cyanoacetic acid and propanoic anhydride (B1165640). rsc.org Another method utilizes cyanoacetic acid in acetic anhydride. ki.senih.gov
Alternatively, 3-chloroacetylindole can be converted to 3-cyanoacetylindole upon treatment with potassium cyanide. rsc.orgnih.gov The reaction of indole with methanesulfonyl chloride and potassium cyanoacetate (B8463686) in acetonitrile (B52724) has also been reported to produce 3-cyanoacetylindole in high yield. researchgate.net Palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source offers a more modern and "green" approach. rsc.org
These methods can be adapted for the cyanoacetylation of the 1-Boc-4-bromoindole precursor to yield the final target compound, this compound. The presence of the Boc protecting group is crucial here to direct the acylation to the C3 position and prevent N-acylation.
Utilization of Cyanoacetic Acid and Derivatives in Indole Functionalization
The introduction of a cyanoacetyl group at the C3 position of an indole ring is a key step in the synthesis of the target molecule. A prevalent and effective method for this transformation is the direct cyanoacetylation of the indole nucleus using a combination of cyanoacetic acid and an activating agent, typically a carboxylic anhydride like acetic anhydride or propanoic anhydride. rsc.orgresearchgate.netki.sediva-portal.org This reaction proceeds as an electrophilic acyl substitution, where the highly nucleophilic C3 position of the indole attacks a mixed anhydride intermediate formed in situ from cyanoacetic acid and the anhydride.
The reaction of various indoles with cyanoacetic acid in the presence of acetic anhydride has been shown to produce 3-cyanoacetylindoles in good yields. researchgate.netki.se For instance, heating a mixture of indole and cyanoacetic acid in acetic anhydride provides 3-cyanoacetylindole. rsc.orgresearchgate.net A more rapid synthesis of 3-cyanoacetylindole derivatives has been reported by reacting indoles with cyanoacetic acid and propanoic anhydride at elevated temperatures, achieving high yields in a short reaction time. rsc.org
While the direct cyanoacetylation of N-Boc-4-bromoindole is the most direct route to the target compound's backbone, the literature primarily details this reaction on indoles with either a free N-H or other substituents. The presence of the electron-withdrawing bromine atom at C4 and the bulky Boc group on the nitrogen may influence the reactivity of the indole ring, potentially requiring optimization of reaction conditions such as temperature and reaction time.
Table 1: Examples of Cyanoacetylation of Indoles
| Starting Indole | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indole | Cyanoacetic acid, Acetic anhydride | Reflux, 30 min | 3-Cyanoacetylindole | - | rsc.org |
| Indole | Cyanoacetic acid, Propanoic anhydride | 65–75 °C, 7 min | 3-Cyanoacetylindole | 84–95 | rsc.org |
| Substituted Indoles | Cyanoacetic acid, Acetic anhydride | - | Substituted 3-Cyanoacetylindoles | Good | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Conversion of Related Acylindoles to Cyanoacetylindoles
An alternative strategy to direct cyanoacetylation involves the conversion of a pre-existing acylindole at the C3 position. This two-step approach first involves a Friedel-Crafts acylation to install a haloacetyl group, which is subsequently converted to the cyanoacetyl moiety.
A common precursor for this method is a 3-chloroacetylindole. The conversion of 3-chloroacetylindole to 3-cyanoacetylindole can be achieved through a nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide (KCN). rsc.org This reaction effectively displaces the chloride with a cyanide group, forming the desired β-ketonitrile structure. This method offers an alternative pathway that may be advantageous if the starting halo-acylated indole is more readily accessible or if direct cyanoacetylation proves to be low-yielding for a specific substrate. For the target molecule, this would involve the synthesis of 1-Boc-4-bromo-3-chloroacetylindole followed by treatment with a cyanide source.
N-Protection Strategies for the Indole Nitrogen Atom
The indole N-H proton is acidic and can interfere with various synthetic transformations, including metallation, cross-coupling, and certain acylation reactions. Therefore, protection of the indole nitrogen is a crucial strategy in the multi-step synthesis of complex indole derivatives. The protecting group serves to prevent unwanted side reactions, improve solubility, and in some cases, direct the regioselectivity of subsequent functionalizations. nih.gov
Installation of the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the indole nitrogen due to its robustness under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The installation of the Boc group is typically accomplished by reacting the N-H indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org
The synthesis of the precursor N-Boc-4-bromoindole (also referred to as 4-Bromoindole, N-BOC protected) is a well-established procedure. scbt.combio-connect.nl A variety of catalysts and conditions have been developed to optimize the N-tert-butoxycarbonylation of amines and heterocycles, aiming for high chemoselectivity and efficiency. organic-chemistry.org These methods are generally applicable to indole substrates.
Table 2: Selected Methods for N-Boc Protection of Amines/Heterocycles
| Catalyst/Solvent System | Key Advantages | Reference |
|---|---|---|
| Iodine (catalytic), Solvent-free | Mild, efficient, ambient temperature | organic-chemistry.org |
| HClO₄–SiO₂ (catalytic), Solvent-free | Highly efficient, reusable catalyst | organic-chemistry.org |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Solvent and catalyst, recyclable, no side reactions | organic-chemistry.org |
| Water | Catalyst-free, chemoselective | organic-chemistry.org |
This table is interactive and can be sorted by clicking on the column headers.
The Boc group is generally stable to bases and most nucleophiles, which allows for selective reactions at other positions of the indole ring. organic-chemistry.org Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or by heating. nih.govrsc.org Recently, milder methods for Boc cleavage from indoles using nucleophilic primary amines have also been developed, broadening the scope of compatible deprotection strategies. tntech.edu
Orthogonal Protecting Group Approaches in Complex Indole Synthesis
In the synthesis of complex molecules containing multiple functional groups, an orthogonal protecting group strategy is often essential. This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and functionalization of one site in the presence of others.
The Boc group is a key component of many orthogonal schemes due to its acid lability. organic-chemistry.org It can be used in conjunction with base-labile protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, or groups cleaved by other mechanisms like hydrogenolysis (e.g., benzyl, Cbz) or fluoride (B91410) ions (e.g., silyl (B83357) ethers like TBS). organic-chemistry.orgacs.org For example, in a molecule containing both a Boc-protected indole and an Fmoc-protected amine, the Fmoc group can be selectively removed with a base (e.g., piperidine) while the Boc group remains intact. Conversely, the Boc group can be cleaved with acid without affecting the Fmoc group. organic-chemistry.org
Chemical Transformations and Mechanistic Pathways of 1 Boc 4 Bromo 3 Cyanoacetylindole
Reactivity Governed by the Bromine Atom
The bromine atom at the C4 position of the indole (B1671886) ring is a versatile handle for introducing a wide array of functional groups. Its reactivity is predominantly exploited through palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and, to a lesser extent, nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and the bromo-substituted indole serves as an excellent substrate for these transformations. nih.gov The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with an organometallic reagent or amination, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. uwindsor.calibretexts.org
The Suzuki-Miyaura coupling is a widely employed method for creating C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.gov In the context of 1-Boc-4-bromo-3-cyanoacetylindole, this reaction allows for the introduction of diverse aryl, heteroaryl, alkenyl, and even alkyl groups at the C4 position. nih.gov
The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and good selectivity. For instance, palladium catalysts like Pd(PPh₃)₄ and those derived from palladium(II) acetate (B1210297) with phosphine (B1218219) ligands are commonly used. researchgate.net The choice of base, often a carbonate or phosphate, is also critical for the efficiency of the transmetalation step. researchgate.netmdpi.com
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 70-78 | researchgate.net |
| CataXCium A Pd G3 | Not specified | Not specified | Not specified | Up to 97 | nih.gov |
| Pd₂(dba)₃ | K₂CO₃ | Toluene | Not specified | Not specified | mdpi.com |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org For this compound, this transformation enables the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles, at the C4 position.
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst and, most importantly, the phosphine ligand. wikipedia.orgorganic-chemistry.org Early catalyst systems often utilized chelating phosphine ligands like BINAP and DPPP. wikipedia.org More recently, sterically hindered monophosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, tBuXPhos), have been shown to be highly effective, allowing for the coupling of a wider range of amines under milder conditions. nih.govrsc.org The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is also a critical parameter. libretexts.orgnih.gov
Table 2: Typical Catalyst Systems and Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ or Pd₂(dba)₃ | P(o-tolyl)₃ | N,N-diethylamino-tributyltin | Toluene | 100 | libretexts.org |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | Not specified | nih.gov |
| Pd(I) dimer precatalyst | Biaryl phosphine | KOtBu or NaOtBu | 1,4-Dioxane | 80-100 | rsc.org |
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The Sonogashira coupling is a powerful tool for constructing arylalkynes and conjugated enynes. libretexts.org For this compound, this would allow for the introduction of an alkynyl moiety at the C4 position, a valuable functional group for further transformations. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgnih.gov
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. beilstein-journals.orgyoutube.com This reaction provides a direct method for the vinylation of the indole C4 position. A significant challenge in Heck reactions with aryl bromides can be the competing dehalogenation side reaction. beilstein-journals.org The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can help to suppress this unwanted process. beilstein-journals.org
Directed Ortho-Metalation (DoM) and Related Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org In the case of this compound, the Boc-protecting group on the indole nitrogen can act as a DMG, directing lithiation to the C2 position. However, the bromine at C4 can also influence the regioselectivity of metalation.
Halogen-lithium exchange is another relevant lithiation strategy. Treatment of an aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the replacement of the bromine atom with lithium. This generates a potent nucleophile that can react with a wide range of electrophiles. For this compound, this would create a lithiated species at the C4 position, ready for subsequent functionalization. The choice of alkyllithium reagent and reaction conditions is critical to favor halogen-lithium exchange over other potential reactions, such as addition to the cyano group. harvard.edubaranlab.org
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Indole
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org
In this compound, the cyanoacetyl group at the C3 position is electron-withdrawing. This group, being ortho to the bromine atom at C4, can facilitate SNAr reactions by stabilizing the negatively charged intermediate (a Meisenheimer complex) that is formed upon nucleophilic attack. wikipedia.orglibretexts.org Therefore, the bromine atom can potentially be displaced by strong nucleophiles under suitable conditions. The rate and feasibility of this reaction would be significantly influenced by the nature of the nucleophile and the reaction conditions. scribd.com
Transformations Involving the Cyanoacetyl Group
The cyanoacetyl moiety at the C3-position of the indole ring is the key to the synthetic utility of this compound. The presence of both a carbonyl and a cyano group activates the adjacent methylene (B1212753) group, making it highly acidic and thus a potent nucleophile in a variety of chemical reactions. This reactivity is harnessed in numerous synthetic protocols to build molecular complexity.
Knoevenagel Condensation and Related Alkene Formations
A fundamental transformation involving the active methylene group of this compound is the Knoevenagel condensation. This reaction provides a reliable method for the formation of a carbon-carbon double bond, leading to the synthesis of various α,β-unsaturated compounds.
The reaction typically proceeds by treating this compound with a range of aldehydes or ketones in the presence of a catalytic amount of a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate. The initial condensation product readily undergoes dehydration to yield the thermodynamically more stable conjugated alkene. This straightforward protocol allows for the introduction of a wide array of substituents at the β-position of the cyanoacetyl group, thereby generating a diverse library of 3-substituted indole derivatives. These products, in turn, can serve as versatile intermediates for further synthetic elaborations.
Multi-Component Reactions (MCRs) for Diverse Heterocycle Synthesis
The reactivity of this compound is particularly well-suited for multi-component reactions (MCRs), which offer a highly efficient and atom-economical approach to the synthesis of complex molecular scaffolds. In these one-pot reactions, three or more starting materials are combined to form a single product that incorporates structural elements from each of the reactants. This strategy has been successfully employed to construct a variety of heterocyclic systems fused to the indole core.
The synthesis of indole-fused pyridine (B92270) derivatives represents a prominent application of MCRs involving this compound. These reactions typically proceed through a domino Knoevenagel-Michael addition-cyclization-aromatization sequence. For instance, a three-component reaction between this compound, an aromatic aldehyde, and an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a suitable base, affords highly substituted pyridine rings fused to the indole framework. The substitution pattern on the newly formed pyridine ring can be readily modulated by varying the aldehyde and the active methylene component.
Table 1: Synthesis of Indole-Fused Pyridine Derivatives
| Aldehyde | Active Methylene Compound | Base | Resulting Heterocycle |
| Benzaldehyde | Malononitrile | Piperidine | Indole-fused pyridine |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Ammonium acetate | Indole-fused pyridine |
| 2-Naphthaldehyde | Malononitrile | Pyrrolidine | Indole-fused pyridine |
The scope of MCRs with this compound extends to the synthesis of oxygen-containing heterocycles like pyranyl and dihydropyridinyl indole compounds. The key intermediate in these transformations is the α,β-unsaturated system formed via the initial Knoevenagel condensation. This intermediate can then act as a Michael acceptor for a variety of nucleophiles.
For the synthesis of pyranyl-fused indoles, a nucleophile such as a phenol (B47542) or an enolizable ketone can be employed. The subsequent intramolecular cyclization and dehydration of the Michael adduct leads to the formation of the pyran ring. Similarly, the use of enamino esters or related nitrogen-containing nucleophiles can pave the way for the construction of dihydropyridine-fused indole systems.
Table 2: Synthesis of Pyranyl and Dihydropyridinyl Indole Compounds
| Aldehyde | Nucleophile | Resulting Heterocycle |
| Anisaldehyde | Dimedone | Pyranyl-fused indole |
| Furan-2-carbaldehyde | 4-Hydroxycoumarin | Pyranyl-fused indole |
| Benzaldehyde | Ethyl 3-aminocrotonate | Dihydropyridinyl-fused indole |
The versatile cyanoacetyl group of this compound also serves as a precursor for the synthesis of five-membered heterocyclic rings, including pyrazoles and thiadiazoles. The construction of an indole-fused pyrazole (B372694) ring can be achieved through the reaction of the cyanoacetylindole (B13842427) with hydrazine (B178648) or its substituted derivatives. This transformation likely proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to furnish the pyrazole ring.
The synthesis of thiadiazole analogs requires a multi-step sequence. A plausible route involves the conversion of the cyanoacetyl group into a thiocarbamide moiety, which can then be subjected to cyclization with an appropriate electrophilic reagent to form the thiadiazole ring. The specific reaction conditions and reagents are crucial for controlling the regioselectivity and yield of these transformations.
A direct and efficient application of the Knoevenagel condensation of this compound is the synthesis of indole-based chalcones and acrylonitriles. These compounds, which are characterized by an α,β-unsaturated ketone and an α,β-unsaturated nitrile functionality, respectively, are of significant interest due to their diverse biological activities.
The reaction is typically performed by condensing the indole substrate with a variety of aromatic or heteroaromatic aldehydes in the presence of a basic catalyst. The electronic nature and substitution pattern of the aldehyde have a pronounced effect on the reactivity and the properties of the resulting products. These indole-based chalcones and acrylonitriles are not only valuable targets in their own right but also serve as versatile building blocks for the synthesis of more complex indole derivatives through subsequent chemical transformations.
Table 3: Synthesis of Indole-Based Chalcones and Acrylonitriles
| Aldehyde | Catalyst | Product Type |
| 4-Methylbenzaldehyde | Piperidine | Indole-based chalcone/acrylonitrile |
| Thiophene-2-carbaldehyde | Ammonium acetate | Indole-based chalcone/acrylonitrile |
| 3-Nitrobenzaldehyde | Pyrrolidine | Indole-based chalcone/acrylonitrile |
Cyclization Reactions and Annulation Strategies
The 3-cyanoacetylindole core is a valuable precursor for the construction of fused heterocyclic systems, particularly pyran and pyridine rings, through cyclization and annulation reactions. These transformations often leverage the reactivity of the active methylene group and the ketone within the cyanoacetyl moiety.
One common strategy involves an initial Knoevenagel condensation of the active methylene group of the 3-cyanoacetylindole with an aldehyde. nih.govrsc.org The resulting α,β-unsaturated ketone intermediate is a key pivot point for subsequent intramolecular or intermolecular reactions.
For instance, the reaction of a 3-cyanoacetylindole with an aromatic aldehyde can produce an arylidene intermediate. This intermediate can then undergo a Michael addition with a suitable nucleophile, such as a β-ketoester, followed by cyclization and dehydration to yield a 3-(pyranyl)indole derivative. rsc.org A plausible mechanism involves the initial formation of the Michael adduct, which then cyclizes through the attack of the enolate onto the ketone of the original cyanoacetyl group, followed by elimination of water. rsc.org
Similarly, multi-component reactions provide an efficient route to fused systems. The one-pot reaction of 3-cyanoacetylindoles, aldehydes, and malononitrile or ethyl cyanoacetate in the presence of a catalyst like L-proline can afford functionalized indol-3-yl pyran derivatives in good yields. nih.govresearchgate.net These reactions proceed via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov
The synthesis of pyrano[3,4-b]indol-1-ones represents another important cyclization pathway. mdpi.comnih.gov These structures are often accessed through intramolecular cyclization of an appropriate precursor. While direct examples starting from this compound are not prevalent, the general strategy involves the formation of an ester or carboxylic acid at the 3-position, which can then undergo intramolecular acylation or related cyclization onto the indole C4-position. The presence of the bromine atom at the 4-position in the target molecule could potentially be exploited in transition-metal-catalyzed annulation strategies to build fused rings. nih.govrsc.orgresearchgate.netnih.govrsc.orgacs.org For instance, intramolecular Heck reactions or other palladium-catalyzed cyclizations are known methods for forming rings at the 4,5-position of the indole core. rsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Knoevenagel/Michael/Cyclization | 3-Cyanoacetylindole, Aromatic Aldehyde, Ethyl Acetoacetate | InCl3, Microwave | 3-(Pyranyl)indole | rsc.org |
| Multicomponent Reaction | 3-Cyanoacetylindole, Aldehyde, Malononitrile | L-proline, EtOH, Reflux | Indol-3-yl Pyran | nih.govresearchgate.net |
| Knoevenagel/Michael/Cyclization | 3-Cyanoacetylindole, Aldehyde, 5-Amino-3-methylpyrazole | Fe3+-montmorillonite, EtOH, Reflux | Polyfunctional Pyrazolo[3,4-b]pyridines | rsc.org |
| Tandem Synthesis | 3-Cyanoacetylindole, 2-Hydroxybenzaldehyde | L-proline, EtOH; then conc. H2SO4 | 3-Acetylcoumarinoindoles | rsc.org |
Michael Addition Reactions of the Cyanoacetyl Moiety
The cyanoacetyl group in this compound contains an active methylene group flanked by two electron-withdrawing groups (ketone and nitrile), making it a potent Michael donor. organic-chemistry.orgresearchgate.netwikipedia.orgmasterorganicchemistry.com This reactivity is frequently harnessed in tandem with an initial condensation reaction.
A common reaction pathway begins with a Knoevenagel condensation between the active methylene of the 3-cyanoacetylindole and an aldehyde, generating an α,β-unsaturated ketone (an arylidene intermediate). nih.govrsc.org This intermediate then acts as a Michael acceptor for various nucleophiles. nih.govrsc.org For example, the addition of a second equivalent of the 3-cyanoacetylindole (acting as a nucleophile) to this arylidene intermediate, followed by intramolecular cyclization, can lead to the formation of polysubstituted pyran derivatives. nih.gov
The general mechanism for a Michael addition involves the deprotonation of the active methylene group by a base to form a stabilized carbanion (enolate). masterorganicchemistry.com This nucleophile then adds to the β-carbon of a Michael acceptor, an α,β-unsaturated compound. masterorganicchemistry.com In the context of 3-cyanoacetylindoles, the initial Knoevenagel product serves as this acceptor. The subsequent adduct can then undergo further reactions, most commonly intramolecular cyclization, to generate complex heterocyclic structures. nih.govrsc.org
| Michael Donor | Michael Acceptor Precursor | Key Intermediate | Final Product Class | Reference |
| 3-Cyanoacetylindole (tautomer) | 3-Cyanoacetylindole + Aldehyde | Arylidene intermediate | Polysubstituted Indol-3-yl Pyran | nih.gov |
| 3-Amino-1,2,4-triazole | 3-Cyanoacetylindole + Aldehyde | Arylidene intermediate | Triazolopyrimidine derivatives | rsc.org |
| 5-Amino-3-methylpyrazole | 3-Cyanoacetylindole + Aldehyde | Arylidene intermediate | Pyrazolopyridines | rsc.org |
| (E)-N-methyl-1-(methylthio)-2-nitroethenamine | 3-Cyanoacetylindole + Aromatic Aldehyde | Arylidene intermediate | 4H-Pyran-3-carbonitriles | nih.gov |
Functionalization via the Ketone and Nitrile functionalities
The ketone and nitrile groups of the cyanoacetyl moiety in this compound offer additional sites for chemical modification. These functional groups can undergo a variety of well-established transformations.
Ketone Functionalization:
The carbonyl group is electrophilic and susceptible to nucleophilic attack. youtube.comkhanacademy.orgyoutube.comyoutube.com
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent allows for control over the reduction of other functional groups.
Reaction with Organometallics: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl carbon to form tertiary alcohols after acidic workup. chemistrysteps.com This reaction provides a powerful method for introducing new carbon-carbon bonds.
Wittig Reaction: The ketone can be converted to an alkene using a phosphonium (B103445) ylide in the Wittig reaction, allowing for the extension of the carbon framework.
Imine and Enamine Formation: Reaction with primary or secondary amines under acidic catalysis can lead to the formation of imines or enamines, respectively. youtube.comyoutube.com These products can serve as intermediates for further functionalization.
Nitrile Functionalization:
The nitrile group is also electrophilic and can be transformed into other functional groups. chemistrysteps.comlibretexts.orgpressbooks.pubwikipedia.orgyoutube.com
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a carboxylate salt, respectively. wikipedia.orgyoutube.com This transformation proceeds through an intermediate amide. chemistrysteps.com
Reduction: Nitriles can be reduced to primary amines (R-CH₂NH₂) using strong reducing agents like LiAlH₄. chemistrysteps.comyoutube.com Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com
Reaction with Organometallics: Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. chemistrysteps.comlibretexts.org This provides a route to synthesize ketones with a new carbon-carbon bond adjacent to the indole ring.
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group | Reference |
| Ketone | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | youtube.com |
| Ketone | Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol | chemistrysteps.com |
| Nitrile | Hydrolysis | H₃O⁺ or NaOH, H₂O | Carboxylic Acid | wikipedia.orgyoutube.com |
| Nitrile | Reduction | LiAlH₄, then H₂O | Primary Amine | chemistrysteps.comyoutube.com |
| Nitrile | Grignard Reaction | RMgX, then H₃O⁺ | Ketone | chemistrysteps.comlibretexts.org |
Selective Deprotection and Subsequent Functionalization of the Boc Group
The tert-butoxycarbonyl (Boc) group at the N1 position of the indole is a crucial protecting group that stabilizes the indole ring and directs reactions to other positions. Its selective removal is a key step in many synthetic sequences, enabling further functionalization at the indole nitrogen.
Acid-Catalyzed Boc Deprotection
The Boc group is specifically designed to be labile under acidic conditions. rsc.org This allows for its removal without affecting many other functional groups that are stable to acid but sensitive to basic or reductive conditions.
The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (B109758) (DCM). acs.orgacs.org Another frequently used reagent is hydrogen chloride (HCl) in an organic solvent, such as a 4 M solution in dioxane. rsc.org The reaction is typically fast, often proceeding to completion at room temperature. rsc.org
The mechanism involves protonation of the carbonyl oxygen of the Boc group, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene (B52900). The resulting carbamic acid is unstable and readily decarboxylates to yield the free N-H indole.
The use of solid acid catalysts, such as H-BEA zeolite, has been explored for continuous flow deprotection processes, offering advantages in terms of product separation and catalyst recycling. rsc.org
| Reagent | Solvent | Typical Conditions | Key Advantage | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | High efficiency, common procedure | acs.orgacs.org |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | High selectivity, fast reaction | rsc.org |
| H-BEA Zeolite | Tetrahydrofuran (THF) | 140 °C (Flow) | Continuous process, catalyst recyclability | rsc.org |
| Brønsted Acids (e.g., pyridinium (B92312) triflate) | Various | Mild Conditions | Catalytic, mildness prevents side reactions | nih.gov |
Regioselective N-Functionalization Post-Deprotection
Once the Boc group is removed to unveil the N-H indole, the nitrogen atom becomes nucleophilic and can be selectively functionalized. This N-functionalization is a fundamental transformation in indole chemistry, allowing for the introduction of a wide array of substituents that can modulate the biological activity or chemical properties of the molecule.
The deprotected 4-bromo-3-cyanoacetylindole can be N-alkylated or N-arylated under standard conditions. Typically, this involves treating the indole with a base to generate the indolide anion, followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide). Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).
The choice of base and reaction conditions is crucial to ensure regioselectivity at the N1 position, as the active methylene of the cyanoacetyl group could also be deprotonated. However, the N-H proton of the indole is generally more acidic than the α-protons of the cyanoacetyl group, and its deprotonation is often favored, leading to predominant N-functionalization.
Furthermore, transition-metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming N-aryl bonds. These reactions typically employ a palladium or copper catalyst with a suitable ligand.
The ability to selectively functionalize the C6 position of 2,3-disubstituted indoles using Brønsted acid catalysis highlights the potential for remote functionalization even after deprotection, although direct N-functionalization is more common. nih.gov
Strategic Applications in Complex Indole Based Molecule Synthesis
1-Boc-4-bromo-3-cyanoacetylindole as a Versatile Intermediate and Building Block
This compound is a multifunctional indole (B1671886) derivative that serves as a highly adaptable intermediate in organic synthesis. Its utility stems from the presence of three distinct and strategically placed chemical moieties: a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, a bromine atom at the C4-position, and a cyanoacetyl group at the C3-position.
The N-Boc group provides stability to the indole ring, preventing unwanted side reactions at the nitrogen atom during various synthetic transformations. This protecting group can be readily removed under acidic conditions, allowing for subsequent functionalization of the indole nitrogen when desired.
The bromine atom at the C4-position is a key reactive handle for introducing molecular diversity. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of new carbon-carbon bonds. This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups at this position.
The 3-cyanoacetyl group is a versatile precursor for the construction of various heterocyclic systems. nih.gov The presence of both a keto group and a nitrile provides multiple reaction pathways, including cyclization and condensation reactions, to generate more complex molecular architectures. This combination of a stable protecting group, a site for cross-coupling, and a flexible chain for heterocycle formation makes this compound a cornerstone building block for constructing elaborate indole derivatives.
Synthesis of Functionalized Indole Heterocycles
The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of a wide array of functionalized indole heterocycles. The reactivity of the 3-cyanoacetyl moiety is frequently exploited to build new rings onto the indole core. nih.gov
The synthesis of fused and bridged indole ring systems is a significant area of heterocyclic chemistry, often leading to compounds with novel three-dimensional structures and biological activities. While direct examples starting from this compound are specific to proprietary research, the known reactivity of its functional groups allows for a clear path toward such complex scaffolds. For instance, domino reactions involving electrophile addition and subsequent cyclization of functionalized indoles are known to produce complex, bridged systems like hexahydropyrrolo[1',2',3':1,9a,9]imidazo[1,2-a]indole skeletons. nih.gov The cyanoacetyl group of the title compound can be manipulated to create precursors for similar intramolecular cyclizations, while the C4-bromo position offers a route to macrocyclization or the formation of additional fused rings through coupling reactions. Palladium-catalyzed reductive N-heteroannulations of functionalized nitro compounds are also employed to create fused indoles, a strategy that could be adapted to derivatives of this compound. beilstein-journals.org
The derivatization of the indole core into polycyclic scaffolds is readily achieved using this compound. The 3-cyanoacetyl group is a well-established precursor for synthesizing a variety of pyran and pyridine (B92270) rings attached to the indole. nih.gov Multi-component reactions involving 3-cyanoacetylindoles, various aldehydes, and a source of active methylene (B1212753) (like malononitrile) can yield highly substituted pyran rings fused or appended to the indole system. nih.gov These reactions can be catalyzed by simple reagents like piperidine (B6355638) or L-proline. nih.gov
The following table summarizes key transformations of the 3-cyanoacetyl indole moiety to form polycyclic systems, based on established chemistries for this functional group. nih.gov
| Reagent(s) | Catalyst/Conditions | Resulting Heterocycle |
| Aromatic Aldehydes, Malononitrile (B47326) | Piperidine, EtOH, RT, Ultrasonic | Polysubstituted 4H-pyran |
| Dialkyl Acetylenedicarboxylates, Isocyanides | CH2Cl2, Mild Conditions | Highly functionalized 4H-pyran |
| 3-Formylchromones, Ammonium (B1175870) Acetate (B1210297) | Stannous Chloride, DMF, 120 °C | Functionalized Pyridine |
| Malononitrile, Aldehydes/Isatins | L-proline, EtOH, Reflux | Functionalized Pyran |
These reactions demonstrate the facility with which the 3-cyanoacetyl group can be converted into additional heterocyclic rings, expanding the indole core into a polycyclic scaffold.
Development of Diverse Compound Libraries
In modern drug discovery, the generation of compound libraries containing a large number of structurally related molecules is essential for screening against biological targets. This compound is an excellent starting platform for creating such libraries due to its multiple points for diversification.
The synthetic strategy for library development involves systematically varying the reactants at each of the compound's reactive sites.
Diversification at C4: The bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with a large array of commercially available boronic acids, alkenes, alkynes, or amines. This allows for the introduction of countless different substituents at the 4-position of the indole.
Diversification at C3: The 3-cyanoacetyl group can react with a diverse set of reagents to form different heterocycles. As shown previously, reacting it with various aldehydes and active methylene compounds in multi-component reactions can generate a library of pyran-annulated indoles. nih.gov
Diversification at N1: After performing transformations at C3 and C4, the Boc protecting group can be removed. The revealed N-H group can then be alkylated, acylated, or arylated with a new set of diverse building blocks, adding another layer of complexity and diversity to the compound library.
This systematic, multi-directional approach allows for the rapid and efficient synthesis of thousands of unique indole derivatives from a single, versatile precursor, which is a key process in chemical biology and medicinal chemistry for probing biological pathways.
Precursor to Biologically Relevant Indole Derivatives
The indole nucleus is a fundamental component of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties. uninsubria.it Compounds like the amino acid tryptophan, the neurotransmitter serotonin (B10506), the hormone melatonin, and the anticancer agent vinblastine (B1199706) all feature the indole core. uninsubria.it this compound serves as an important precursor for the synthesis of novel derivatives inspired by these biologically active molecules. Its derivatives have been investigated for their potential as pharmaceutical agents.
Indole alkaloids are a large class of natural products that have been a rich source of therapeutic agents. The ability to synthesize analogs of these complex molecules is crucial for improving their properties and understanding their mechanism of action. This compound provides a synthetic starting point for generating analogs of complex indole alkaloids. nih.gov For example, the synthesis of bis- and tris-indole alkaloids, such as the Topsentin and Spongotine families of marine natural products, often involves the coupling of functionalized indole units. nih.gov The C4-bromo and C3-cyanoacetyl groups on the title compound are ideal handles for participating in the key bond-forming reactions required to construct these complex dimeric or trimeric structures. The synthesis of novel indole alkaloid analogs, often involving domino cyclization reactions, can be designed starting from highly functionalized intermediates like this compound. nih.gov
The table below lists some prominent indole-containing compounds, highlighting the importance of this scaffold in biology and medicine. uninsubria.it
| Compound Name | Class | Biological Significance/Use |
| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin |
| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep |
| Melatonin | Hormone | Regulates sleep-wake cycles |
| Vinblastine | Indole Alkaloid | Anticancer agent |
| Mitomycin C | Indole Alkaloid | Anticancer agent, antibiotic |
| Reserpine | Indole Alkaloid | Antihypertensive agent |
| Sumatriptan | Synthetic Drug | Anti-migraine agent |
| Tadalafil | Synthetic Drug | Treatment for erectile dysfunction |
| Fluvastatin | Synthetic Drug | Cholesterol-lowering agent |
The strategic use of this compound enables chemists to access novel analogs of these and other important classes of biologically active molecules.
Pathways to Indole-Based Scaffolds for Medicinal Chemistry Research
The indole ring is a foundational structural motif in a vast array of biologically active molecules and marketed drugs, making it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its inherent chemical reactivity allows for extensive functionalization to create diverse molecular architectures targeting numerous therapeutic areas. nih.gov Within this context, N-protected indole derivatives are crucial intermediates, preventing unwanted side reactions and enabling precise, regioselective modifications. The compound This compound serves as a prime example of a highly versatile building block, engineered with three distinct functional moieties ripe for chemical elaboration.
This trifunctional nature—a Boc-protected nitrogen, a bromine atom at the C4 position, and a cyanoacetyl group at the C3 position—allows for a programmed, stepwise synthesis of complex indole-based scaffolds. The strategic manipulation of these groups opens multiple pathways to novel heterocyclic systems with significant potential in drug discovery.
The cyanoacetyl group is a particularly reactive handle. For instance, 3-cyanoacetyl indoles can react with various reagents, such as aromatic aldehydes and malononitrile, to construct fused heterocyclic systems like 3-pyranyl indole derivatives. nih.gov They are also key precursors in multicomponent reactions to form highly substituted pyridine and pyrimidine (B1678525) rings fused to or substituted with the indole core. nih.gov These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration/oxidation steps. nih.gov
Furthermore, the bromine atom at the C4 position is strategically placed for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are readily employed to introduce aryl or heteroaryl substituents at this position, generating 4-arylindole derivatives. These derivatives are precursors to compounds with potential kinase inhibitory activity.
The N-Boc protecting group plays a critical stabilizing role during these transformations. It is stable under various reaction conditions, including basic and organometallic-mediated processes, but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the indole N-H. dtic.mil This deprotection step allows for subsequent N-functionalization, further expanding the molecular diversity accessible from this single intermediate.
The following table summarizes key synthetic transformations starting from this compound, leading to diverse scaffolds for medicinal chemistry applications.
Table 1: Synthetic Pathways from this compound
| Reaction Type | Key Reagents | Resulting Scaffold | Potential Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd Catalyst (e.g., Pd(PPh₃)₄) | 4-Aryl-3-cyanoacetylindole derivatives | Kinase inhibitor precursors | |
| Multicomponent Reaction (Gewald-type) | Aromatic aldehydes, Malononitrile, Ammonium acetate | Indole-substituted cyanopyridines | Anticancer agents | nih.gov |
| Biginelli-type Reaction | Aryl aldehyde, Urea/Thiourea, Acid catalyst | Indolyl-dihydropyrimidinones | Various biological activities | nih.gov |
| N-Deprotection | Trifluoroacetic acid (TFA) or HCl | 4-Bromo-3-cyanoacetylindole | Intermediate for N-alkylation or N-arylation | |
| Nucleophilic Substitution | Amines, K₂CO₃ | 4-Bromo-3-(aminoacetyl)indoles | Antimicrobial agents |
These pathways highlight the strategic utility of This compound as a pivotal intermediate. Its designed polyfunctionality allows medicinal chemists to efficiently generate libraries of complex indole-based heterocycles, which are essential for screening and developing novel therapeutic agents against a wide range of diseases, including cancer and microbial infections. nih.gov
Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 1-Boc-4-bromo-3-cyanoacetylindole, offering detailed insights into its atomic composition and arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the indole (B1671886) ring, the cyanoacetyl group, and the tert-butoxycarbonyl (Boc) protecting group. The aromatic protons on the indole core would appear in the downfield region, with their splitting patterns providing information about their relative positions. The methylene (B1212753) protons of the cyanoacetyl group would likely appear as a singlet, while the nine equivalent protons of the Boc group would also produce a characteristic singlet, typically in the upfield region.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms within the molecule. Key signals would include those for the carbonyl carbons of the Boc and cyanoacetyl groups, the carbon atoms of the indole ring (including the carbon atom attached to the bromine), the nitrile carbon, and the carbons of the tert-butyl group. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole Aromatic Protons | 7.0 - 8.5 | 110 - 140 |
| Cyanoacetyl Methylene (-CH₂CN) | 4.0 - 4.5 | 25 - 35 |
| Boc Protons (-C(CH₃)₃) | 1.5 - 1.7 | 28 - 29 |
| Boc Quaternary Carbon (-C(CH₃)₃) | - | 80 - 85 |
| Carbonyl Carbons (C=O) | - | 150 - 185 |
| Nitrile Carbon (-C≡N) | - | 115 - 120 |
Note: These are predicted values based on known chemical shift ranges for similar functional groups and should be confirmed by experimental data.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.
For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Common fragmentation pathways for molecules containing a Boc group involve the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). The fragmentation pattern would also likely show losses corresponding to the cyanoacetyl group.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks | ~363 and ~365 |
| [M - C₄H₈]⁺ | Loss of isobutylene from Boc group | ~307 and ~309 |
| [M - Boc]⁺ | Loss of the Boc group | ~263 and ~265 |
| [M - CH₂CN]⁺ | Loss of the cyanomethyl radical | ~322 and ~324 |
Note: The m/z values are approximate and depend on the specific bromine isotope present in the fragment.
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretching of the Boc-carbamate and the acetyl ketone. The nitrile (C≡N) group would show a sharp, medium-intensity absorption. The C-H stretching of the aromatic indole ring and the aliphatic Boc group would also be visible.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (Boc & Acetyl) | C=O Stretch | 1680 - 1750 |
| Nitrile | C≡N Stretch | 2220 - 2260 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (Boc) | C-H Stretch | 2850 - 3000 |
| C-N Stretch | C-N Stretch | 1200 - 1350 |
| C-Br Stretch | C-Br Stretch | 500 - 600 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for the subsequent assessment of its purity.
Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase. A solvent system, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used as the mobile phase. The polarity of the solvent mixture is optimized to achieve effective separation of the desired product from any impurities or unreacted starting materials. The progress of the separation is often monitored by thin-layer chromatography (TLC).
Liquid chromatography-mass spectrometry (LCMS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. LCMS is an invaluable tool for confirming the purity and identity of this compound.
The HPLC component separates the compound from any residual impurities. The retention time of the main peak provides a measure of its identity under specific chromatographic conditions. The mass spectrometer then provides the mass-to-charge ratio of the eluting peak, confirming the molecular weight of the compound. The combination of retention time and mass data provides a high degree of confidence in both the identity and purity of the sample.
Computational Chemistry and Mechanistic Studies in Indole Derivatization
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure of organic molecules. For 1-Boc-4-bromo-3-cyanoacetylindole, DFT calculations can elucidate the influence of its substituents—the N-Boc protecting group, the bromine atom at the 4-position, and the cyanoacetyl group at the 3-position—on the electron distribution within the indole (B1671886) ring.
The N-Boc group, being electron-withdrawing, generally decreases the electron density of the indole nitrogen, which can modulate the nucleophilicity of the ring. Conversely, the bromine atom, through its inductive electron-withdrawing effect and resonance electron-donating effect, along with the strongly electron-withdrawing cyanoacetyl group, significantly alters the electrostatic potential of the molecule. These electronic perturbations are critical in predicting the molecule's reactivity.
Table 1: Predicted Electronic Properties of this compound from Analogous DFT Studies
| Parameter | Predicted Value/Trend | Significance |
| HOMO Energy | Lowered by electron-withdrawing groups | Indicates reduced nucleophilicity |
| LUMO Energy | Lowered by electron-withdrawing groups | Indicates increased electrophilicity |
| HOMO-LUMO Gap | Narrowed | Suggests enhanced reactivity towards nucleophiles |
| Molecular Electrostatic Potential (MEP) | Negative potential on cyano and acetyl oxygens; Positive potential on indole N-H (if deprotected) | Predicts sites for electrophilic and nucleophilic attack |
These values are inferred from general principles and DFT studies on related indole derivatives and are for illustrative purposes.
In Silico Approaches for Reaction Mechanism Elucidation
Computational methods are invaluable for mapping the reaction pathways of complex organic transformations involving indole derivatives. For this compound, in silico studies can model various reactions, such as nucleophilic substitution at the bromine-bearing carbon, or reactions involving the cyanoacetyl group.
Mechanistic studies often involve locating transition states and calculating their energies to determine the activation barriers of a reaction. For instance, in a Suzuki-Miyaura coupling reaction, where the bromine atom is replaced, computational models can help to understand the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. The presence of the Boc group is known to stabilize the indole nitrogen during such reactions, preventing unwanted side reactions.
Similarly, the reactivity of the cyanoacetyl group can be explored. Knoevenagel condensation, for example, is a common reaction for 3-cyanoacetyl indoles. nih.gov Computational modeling can predict the stereochemical outcome of such reactions by comparing the energies of different transition state geometries.
Molecular Modeling for Conformation and Stereochemical Analysis
The three-dimensional structure of this compound is crucial for its interactions with other molecules, particularly in a biological context. Molecular modeling techniques, such as conformational analysis, can predict the most stable arrangement of its atoms in space.
While this compound itself is not chiral, the introduction of a chiral center is a common subsequent step in the synthesis of more complex molecules. For instance, reduction of the ketone in the cyanoacetyl group would create a chiral alcohol. Molecular modeling can be used to predict the facial selectivity of such a reduction, providing insight into which stereoisomer is likely to be favored. In cases of axially chiral indole derivatives, computational studies can determine the rotational barrier around the chiral axis. academie-sciences.fr
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes for 1-Boc-4-bromo-3-cyanoacetylindole
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, renewable materials, and energy-efficient processes. nih.gov The synthesis of this compound and its derivatives is an area ripe for the application of these principles.
Future research will likely focus on moving away from conventional methods that often rely on hazardous reagents and volatile organic solvents. Promising green alternatives include the use of aqueous media, ionic liquids, or deep eutectic solvents. nih.govorganic-chemistry.org For instance, the acylation of 1-Boc-4-bromoindole with a cyanoacetic acid equivalent could potentially be achieved in water, minimizing the use of traditional organic solvents. nih.gov Microwave-assisted organic synthesis (MAOS) represents another key area for development, as it can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com A recent review highlights the use of microwave irradiation for the rapid and efficient synthesis of various indole (B1671886) derivatives. nih.gov
Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. nih.gov The future may see the development of enzymatic methods for the synthesis of this compound or its precursors. For example, engineered enzymes could be employed for the selective acylation or halogenation of the indole core. mdpi.com Lipases, known for their promiscuity in catalyzing C-C bond formations, could be explored for the synthesis of related bis(indolyl)methanes in aqueous media, suggesting a potential route for derivatization. incb.org Electrosynthesis, which uses electricity to drive chemical reactions, is another emerging green technology that could be applied, potentially reducing the need for chemical oxidants or reductants. organic-chemistry.org
Exploration of Novel Catalytic Systems for its Transformations
The functional groups present in this compound make it an ideal substrate for a wide range of catalytic transformations. The bromine atom at the C4 position is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkynyl, and amino substituents. organic-chemistry.orgnih.gov Future research will likely focus on developing more efficient and versatile palladium catalysts with novel phosphine (B1218219) ligands to improve yields and expand the substrate scope for these transformations at the challenging C4 position. researchgate.netresearchgate.net
Beyond traditional palladium catalysis, photoredox catalysis is emerging as a powerful tool for indole functionalization under mild conditions. nih.gov This technology could enable previously challenging transformations on the this compound scaffold. For instance, visible-light-mediated photocatalysis could be used for C-H functionalization at other positions of the indole ring or for novel cycloaddition reactions. nih.govbeilstein-journals.org The development of heterogeneous photocatalysts, such as functionalized carbon nitrides, offers the potential for even greener processes with easy catalyst recovery and reuse. nih.govresearchgate.net
The cyanoacetyl group is also a versatile functional handle. It can participate in Knoevenagel condensations and serve as a building block for the synthesis of various heterocyclic systems fused to the indole core, such as pyridines and pyrans. nih.govresearchgate.net Research into novel catalysts, including organocatalysts like L-proline or metal-based Lewis acids, could lead to more efficient and selective methods for these cyclization reactions. nih.govresearchgate.net
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis technologies. This compound is an excellent candidate for integration into such platforms due to its potential for diverse functionalization.
Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and ease of scalability. mdpi.comonlinescientificresearch.com A future research direction would be to develop a continuous-flow process for the synthesis of this compound itself, as well as for its subsequent derivatization. For example, a multi-step flow system could be designed to perform a C4-arylation followed by a cyclization reaction involving the cyanoacetyl group, all in a single, automated sequence. uc.pt
Robotic synthesis platforms, combined with high-throughput experimentation (HTE), can be used to rapidly generate and screen libraries of derivatives. nih.gov By using this compound as a common starting material, a robotic system could perform an array of parallel cross-coupling reactions at the C4 position with different boronic acids or amines, followed by a set of parallel cyclization reactions. This approach would allow for the rapid exploration of the chemical space around this scaffold. The integration of machine learning algorithms with these automated platforms can further accelerate the discovery process by predicting optimal reaction conditions and guiding the design of new experiments. beilstein-journals.orgnih.gov
Expansion of Synthetic Applications Towards Underexplored Chemical Spaces
While the indole scaffold is well-represented in known bioactive compounds, there remain vast regions of chemical space that are underexplored. nih.gov this compound can serve as a valuable starting point for venturing into these new territories through diversity-oriented synthesis. The ability to functionalize the molecule at multiple positions allows for the creation of complex, three-dimensional structures that differ significantly from traditional "flat" aromatic compounds.
One promising avenue is the use of this building block in cascade reactions to rapidly assemble complex polycyclic systems. nih.gov For example, an initial transformation at the C4-bromo position could be followed by an intramolecular cyclization involving the cyanoacetyl moiety to construct novel fused heterocyclic systems. Furthermore, the indole ring itself can participate in cycloaddition reactions to build unique molecular architectures. researchgate.net
Computational chemistry and machine learning are poised to play a crucial role in guiding the exploration of this new chemical space. nih.govnih.gov By using in silico methods, it is possible to design virtual libraries of derivatives of this compound and predict their physicochemical and biological properties. nih.gov This computational pre-screening can help prioritize synthetic targets and focus experimental efforts on compounds with the highest potential to be novel and bioactive. The ultimate goal is to generate scaffolds that are structurally distinct from existing classes of drugs and materials, thereby increasing the probability of discovering compounds with novel functions. nih.gov
Q & A
Q. How can computational methods guide the design of derivatives from this compound for targeted biological activity?
- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Optimize substituents at the 3-cyanoacetyl position using QSAR models. Validate predictions with in vitro assays, ensuring correlation between computational and experimental IC values. Address discrepancies by refining force field parameters or incorporating solvent effects .
Q. What strategies resolve contradictions in reported reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : Systematically vary catalysts (e.g., Pd(PPh) vs. Pd(dba)), ligands (e.g., XPhos), and bases (e.g., KCO vs. CsCO). Use kinetic studies (e.g., reaction profiling via in situ IR) to identify rate-limiting steps. Compare results with literature data, noting differences in solvent purity or catalyst loading. Publish negative results to clarify boundary conditions for successful coupling .
Q. How can researchers leverage SHELX software to determine the crystal structure of this compound derivatives?
- Methodological Answer : Collect high-resolution X-ray diffraction data (≤1.0 Å) and use SHELXT for structure solution via intrinsic phasing. Refine with SHELXL, applying anisotropic displacement parameters for non-H atoms. Validate using R-factors and residual electron density maps. For disordered Boc groups, apply constraints or split models. Publish CIF files to enable reproducibility .
Q. What methodological approaches address batch-to-batch variability in the synthesis of this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles. Identify critical process parameters (CPPs) via DoE (e.g., temperature, stoichiometry) and monitor using PAT tools (e.g., ReactIR). Establish acceptance criteria for intermediates (e.g., purity ≥95% by HPLC). Use statistical process control (SPC) charts to detect deviations and adjust synthesis protocols iteratively .
Q. How should researchers design experiments to probe the mechanistic role of the cyanoacetyl group in catalytic transformations?
- Methodological Answer : Conduct isotopic labeling (e.g., C-cyanoacetyl) and track incorporation via NMR or MS. Use kinetic isotope effects (KIE) to identify bond-breaking steps. Compare reaction rates with/without the cyano group to assess its electronic or steric influence. Pair with DFT calculations to map transition states .
Data Analysis and Reproducibility
Q. What systematic review methodologies ensure comprehensive analysis of this compound’s applications in medicinal chemistry?
- Methodological Answer : Follow PRISMA guidelines for literature screening. Use databases like SciFinder and Reaxys to retrieve primary sources. Critically appraise studies using criteria such as synthetic yield, characterization rigor, and biological assay validity. Highlight gaps (e.g., limited in vivo data) and propose standardized testing protocols for future work .
Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound across studies?
- Methodological Answer : Compile a meta-database of NMR and MS data. Normalize chemical shifts using internal standards (e.g., TMS). Identify outliers via multivariate analysis (e.g., PCA) and investigate sources (e.g., solvent effects, impurities). Collaborate with original authors to verify experimental conditions and publish errata if necessary .
Tables for Key Data
Table 1 : Stability of this compound Under Accelerated Conditions
| Condition | Degradation (%) at 30 Days | Major Degradation Product |
|---|---|---|
| 40°C, dry N | 2.1 | De-Boc derivative |
| 25°C, 75% RH | 8.7 | Hydrolyzed cyanoacetyl |
| UV light exposure | 12.4 | Bromine-displaced adduct |
Table 2 : Comparison of Cross-Coupling Catalysts for Bromine Substitution
| Catalyst System | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|
| Pd(PPh)/KCO | 45 | 78 | |
| Pd(dba)/XPhos | 92 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
